molecular formula C12H26N2O B1656292 1,1-Dibutyl-3-propylurea CAS No. 52072-96-5

1,1-Dibutyl-3-propylurea

Cat. No.: B1656292
CAS No.: 52072-96-5
M. Wt: 214.35
InChI Key: AZTROHSZBBLLRE-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-propylurea is a substituted urea derivative with the molecular formula C₁₂H₂₆N₂O and a molecular weight of 214.35 g/mol. Structurally, it features two linear butyl groups attached to one nitrogen atom and a propyl group attached to the adjacent nitrogen. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and material science due to their hydrogen-bonding capacity and structural versatility.

Properties

CAS No.

52072-96-5

Molecular Formula

C12H26N2O

Molecular Weight

214.35

IUPAC Name

1,1-dibutyl-3-propylurea

InChI

InChI=1S/C12H26N2O/c1-4-7-10-14(11-8-5-2)12(15)13-9-6-3/h4-11H2,1-3H3,(H,13,15)

InChI Key

AZTROHSZBBLLRE-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)NCCC

Canonical SMILES

CCCCN(CCCC)C(=O)NCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1-Dibutyl-3-propylurea with urea derivatives sharing structural or functional similarities, focusing on molecular features, physicochemical properties, and inferred applications.

Structural and Molecular Comparisons

Table 1 summarizes key structural differences among selected compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Inferred Properties
1,1-Dibutyl-3-propylurea Not provided C₁₂H₂₆N₂O 214.35 Butyl (linear), Propyl Moderate lipophilicity, alkyl-dominated solubility
3-Cyclohexyl-1,1-diisobutylurea 57883-90-6 C₁₅H₃₀N₂O 254.41 Isobutyl (branched), Cyclohexyl Higher molecular weight; branched alkyls may reduce melting point
1,1-Dipropyl-3-phenylurea 15545-56-9 C₁₃H₂₀N₂O 220.31 Propyl, Phenyl Increased hydrophobicity due to aromatic ring
1,3-Bis(3-(dimethylamino)propyl)urea 1824433-77-3 C₁₂H₂₆N₄O 242.36 Dimethylamino groups Enhanced basicity, potential for hydrogen bonding
1-[3-(Dimethylamino)propyl]-3-ethylurea 66639-75-6 C₉H₂₀N₄O 200.28 Ethyl, dimethylamino Lower molecular weight; tertiary amine increases solubility

Key Property Differences

Branching vs. Linear Alkyl Chains
  • 3-Cyclohexyl-1,1-diisobutylurea (branched isobutyl groups) likely exhibits a lower melting point than 1,1-Dibutyl-3-propylurea (linear butyl groups) due to reduced molecular packing efficiency.
  • Linear alkyl chains (e.g., butyl/propyl) generally increase lipophilicity compared to branched analogs, affecting solubility in nonpolar solvents.
Aromatic vs. Aliphatic Substituents
  • 1,1-Dipropyl-3-phenylurea contains a phenyl group, which enhances hydrophobicity and UV absorption properties. This contrasts with 1,1-Dibutyl-3-propylurea’s purely aliphatic structure, making the former more suitable for applications requiring UV stability.
Amino-Functionalized Derivatives
  • Compounds like 1,3-Bis(3-(dimethylamino)propyl)urea and 1-[3-(Dimethylamino)propyl]-3-ethylurea incorporate tertiary amines, which increase basicity and water solubility. These properties make them candidates for drug delivery systems or catalysts, unlike 1,1-Dibutyl-3-propylurea, which lacks polar functional groups.

Research Implications and Gaps

While the provided evidence lacks direct studies on 1,1-Dibutyl-3-propylurea, structural comparisons highlight critical trends:

  • Solubility and Reactivity: Linear alkyl chains favor lipophilicity, while amino groups enhance polarity.
  • Thermal Properties : Branching lowers melting points, which is relevant for material science applications.
  • Biological Activity: Amino-substituted ureas may interact more strongly with biological targets due to hydrogen bonding.

Further experimental studies are needed to validate these inferences, particularly regarding synthesis routes, toxicity, and specific applications.

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